molecular formula C11H22O3 B14505747 Acetic acid;3,6-dimethylhept-5-en-1-ol CAS No. 62994-74-5

Acetic acid;3,6-dimethylhept-5-en-1-ol

Katalognummer: B14505747
CAS-Nummer: 62994-74-5
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: AIGFGBAGLWLCRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,6-dimethylhept-5-en-1-ol is a chemical compound with the molecular formula C11H20O2. It is an ester formed from acetic acid and 3,6-dimethylhept-5-en-1-ol. This compound is known for its unique structure, which includes a heptene backbone with methyl substitutions at the 3 and 6 positions, and an acetate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,6-dimethylhept-5-en-1-ol typically involves the esterification of 3,6-dimethylhept-5-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,6-dimethylhept-5-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,6-dimethylhept-5-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic properties and its role in drug delivery systems.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of acetic acid;3,6-dimethylhept-5-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3,6-dimethylhept-5-en-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-dimethylhept-5-en-1-ol: Similar structure but lacks the acetate ester group.

    3,6-dimethylhept-5-en-1-ol: The parent alcohol used in the synthesis of the ester.

    Acetic acid: The simplest carboxylic acid, used in the esterification reaction.

Uniqueness

Acetic acid;3,6-dimethylhept-5-en-1-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a heptene backbone with methyl substitutions and an acetate ester group makes it a versatile compound in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

62994-74-5

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

acetic acid;3,6-dimethylhept-5-en-1-ol

InChI

InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h4,9-10H,5-7H2,1-3H3;1H3,(H,3,4)

InChI-Schlüssel

AIGFGBAGLWLCRE-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO)CC=C(C)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.